molecular formula C13H16F2N2O B14906682 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide

2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B14906682
M. Wt: 254.28 g/mol
InChI Key: NTSCREPDLOYVEJ-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide is an organic compound characterized by the presence of a cyclopentylamino group and a difluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with cyclopentylamine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted acetamides or phenyl derivatives

Scientific Research Applications

2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting key biochemical pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide
  • 2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide
  • 2-(cyclopentylamino)-N-(3,5-difluorophenyl)acetamide

Uniqueness

This compound is unique due to the specific positioning of the difluoro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C13H16F2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18)

InChI Key

NTSCREPDLOYVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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